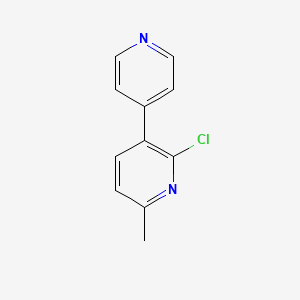
2-Chloro-6-methyl-3,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methyl-3,4’-bipyridine is a bipyridine derivative, a class of compounds characterized by two pyridine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3,4’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses a stannane derivative instead of a boronic acid.
Negishi Coupling: This method involves the reaction of a halogenated pyridine with an organozinc compound.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of 2-Chloro-6-methyl-3,4’-bipyridine may involve large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The choice of method depends on factors such as availability of starting materials, cost of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-methyl-3,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove halogen atoms or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated bipyridines, while substitution reactions may yield various functionalized bipyridines .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-methyl-3,4’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials, such as polymers and supramolecular structures.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-methyl-3,4’-bipyridine depends on its specific application. As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic and biological processes. The molecular targets and pathways involved vary depending on the specific metal ion and the nature of the complex formed .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-methyl-3,4’-bipyridine can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens, which have good electrochemical properties.
6,6’-Dimethyl-2,2’-bipyridine: Commonly used as a ligand to form complexes with ions such as palladium, platinum, copper, cobalt, and zinc.
The uniqueness of 2-Chloro-6-methyl-3,4’-bipyridine lies in its specific substitution pattern, which can influence its reactivity and the properties of the complexes it forms .
Eigenschaften
Molekularformel |
C11H9ClN2 |
|---|---|
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
2-chloro-6-methyl-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c1-8-2-3-10(11(12)14-8)9-4-6-13-7-5-9/h2-7H,1H3 |
InChI-Schlüssel |
OPYROMNJKKPXKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)C2=CC=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


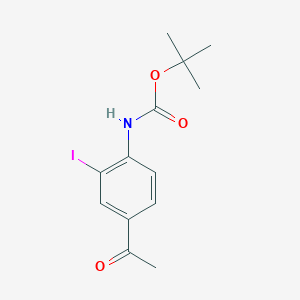

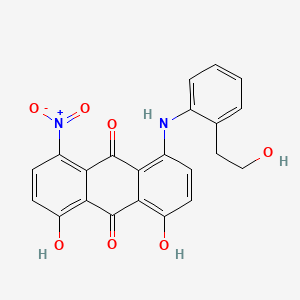
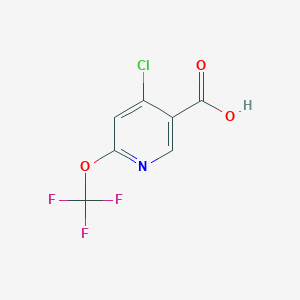
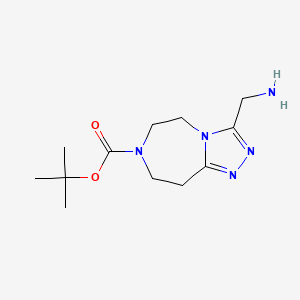


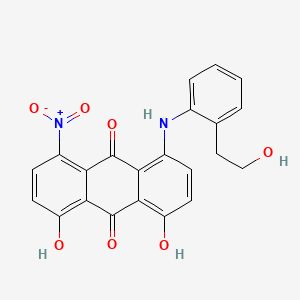
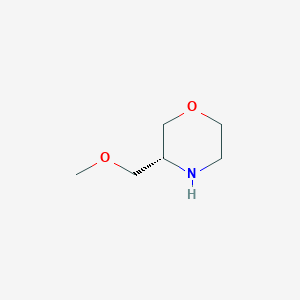
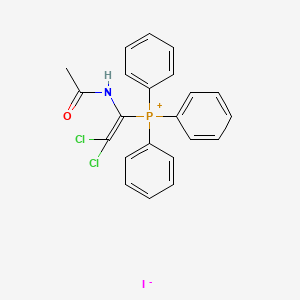
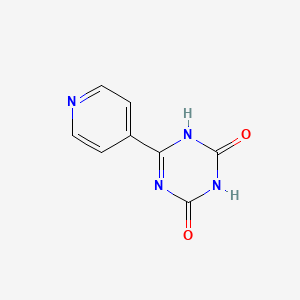
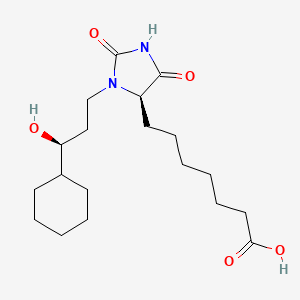
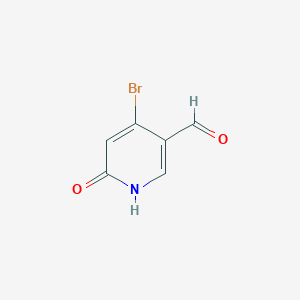
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
